N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide

Description

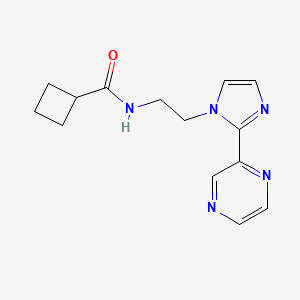

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide is a heterocyclic carboxamide compound featuring a pyrazine ring linked to an imidazole moiety via an ethyl chain, with a cyclobutane carboxamide substituent.

Properties

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c20-14(11-2-1-3-11)18-7-9-19-8-6-17-13(19)12-10-15-4-5-16-12/h4-6,8,10-11H,1-3,7,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSMXHHLQYETGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring, an imidazole moiety, and a pyrazine group. The unique combination of these heterocyclic rings enhances its interaction with various biological targets, making it a subject of interest for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O |

| Molecular Weight | 218.25 g/mol |

| CAS Number | Not specified |

| SMILES Notation | C1CC(C(=O)NCCn1cnc2c1ccn2)CC |

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antimicrobial Activity: Compounds containing pyrazine and imidazole rings have shown effectiveness against various bacterial strains.

- Anticancer Properties: Some derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including tyrosine kinase inhibition.

- Cardiovascular Applications: The compound's potential as a P2Y12 antagonist suggests relevance in treating cardiovascular diseases.

The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways.

- Receptor Modulation: The interaction with P2Y12 receptors could lead to antiplatelet effects, which are beneficial in cardiovascular therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity. Common synthetic routes include:

- Formation of the cyclobutane ring.

- Introduction of the imidazole and pyrazine groups through coupling reactions.

- Finalization via carboxamide formation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing a comparative framework for understanding the potential efficacy of this compound.

Example Case Study

A study on a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer types. The study highlighted the importance of structural modifications in enhancing bioactivity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrazinamide | Pyrazine ring; used in tuberculosis treatment | Antimicrobial |

| Imatinib | Imidazole derivative; inhibits tyrosine kinases | Anticancer |

| Clopidogrel | Thienopyridine derivative; P2Y12 antagonist | Antiplatelet |

Comparison with Similar Compounds

Structural Analog: 2-(Methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

The closest structural analog is 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS: 2034508-60-4), which shares the ethyl-linked pyrazine-imidazole backbone but substitutes the cyclobutanecarboxamide with a benzamide group bearing a methylthio (-SMe) substituent .

Key Differences:

The cyclobutane group in the target compound may enhance metabolic stability compared to the benzamide analog, as strained rings often resist enzymatic degradation. Conversely, the methylthio group in the analog could improve membrane permeability .

Nitrofuran Derivatives with Imidazole/Pyridine Moieties

Compounds like N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide share the carboxamide linkage but incorporate nitrofuran rings instead of pyrazine-imidazole systems . These derivatives exhibit antifungal activity, suggesting that the target compound’s carboxamide group could similarly enhance bioactivity through hydrogen bonding or target binding. However, the absence of a nitro group in the target compound may reduce oxidative stress-mediated toxicity .

Pyrazine Carboxamide Ligands in Metal Complexes

N-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) are ligands used in ruthenium(II) and manganese(II) complexes . Unlike the target compound, these ligands feature benzothiazole/benzimidazole groups instead of imidazole-ethyl-cyclobutane. The target’s imidazole-pyrazine core may similarly coordinate transition metals, but the cyclobutane carboxamide could sterically hinder metal-binding efficiency compared to planar aromatic systems in HL1/HL2 .

Pyrazolo-Pyrazine Derivatives from Patent Literature

European patent compounds like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(3-fluoropropyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one highlight pyrazine’s role in kinase inhibitors . While the target compound lacks the pyrazolo-pyrazine scaffold, its pyrazine-imidazole core may interact with analogous biological targets (e.g., ATP-binding pockets). The cyclobutane group could modulate solubility and selectivity compared to bulkier substituents in patented molecules .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.